(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate, with the CAS number 1239576-61-4, is a carbamate derivative that has garnered attention in medicinal chemistry. This compound is characterized by its unique structure which includes a tert-butyl group, a hydroxypropan-2-yl moiety, and a difluorophenyl substituent. Its molecular formula is , and it has a molecular weight of 287.30 g/mol .
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate belongs to the class of organic compounds known as carbamates. Carbamates are esters or salts of carbamic acid and are often used in pharmaceuticals due to their ability to modify biological activity through structural variations.
The synthesis of (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate typically involves several steps:
Technical details regarding specific reaction conditions, catalysts, or solvents are crucial for optimizing yield and purity but are not extensively detailed in available literature.
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate is expected to undergo typical reactions associated with carbamates, including:
These reactions are vital for understanding its stability and reactivity in different environments.
The mechanism of action for (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate is largely dependent on its biological targets. Compounds within this class often act as enzyme inhibitors or modulators due to their ability to mimic natural substrates.
Data on specific targets or pathways affected by this compound remains limited but could involve interactions with enzymes involved in metabolic pathways relevant to pharmacological effects.
Some notable physical properties include:
Chemical properties include:
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate has potential applications in various scientific fields:
Chirality is a fundamental determinant of a drug molecule's pharmacological profile. Enantiomers can exhibit drastically different behaviors in biological systems, impacting receptor binding affinity, metabolic pathways, and ultimately, therapeutic efficacy and safety. Chiral carbamates play a pivotal role in leveraging this stereoselectivity:
Table 1: Impact of Chirality on Drug Properties in Selected Carbamate-Containing Therapeutics
Drug Name | Therapeutic Area | Active Enantiomer | Key Advantage of Enantiopure Form |
---|---|---|---|
Rivastigmine | Alzheimer's Disease | (S)-isomer | Potent acetylcholinesterase inhibition |
Carisoprodol Metabolite (Meprobamate) | Muscle Relaxant | (R)-isomer? | Primary activity resides in one enantiomer |
Hypothetical (S)-Configured Analogue | N/A | (S)-isomer | Improved target selectivity, reduced off-target effects |
The introduction of fluorine atoms, particularly onto aromatic rings, is a cornerstone strategy in contemporary drug design. The 3,4-difluorophenyl moiety present in (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate imparts several critical advantages:
Table 2: Common Fluorination Strategies for Aromatic Systems in Drug Synthesis
Method | Reagent Examples | Typical Scope | Key Advantages/Challenges |
---|---|---|---|
Electrophilic Aromatic Fluorination | Acetyl hypofluorite, CsF, Selectfluor® (F-TEDA-BF4), NFSI | Activated arenes (e.g., phenols, anilines) | Direct C-H → C-F conversion; regioselectivity can be an issue |
Halex Reaction (Nucleophilic) | KF/CsF (often with crown ethers), high temperature | Activated aryl halides (Cl, Br, NO2, CN etc.) | Requires good leaving group; harsh conditions often needed |
Balz-Schiemann Reaction | Arenediazonium tetrafluoroborates, heat | Anilines as precursors | Classic method; safety concerns with diazonium salts |
Deoxyfluorination | DAST, Deoxo-Fluor®, XtalFluor® | Phenols → Aryl fluorides | Powerful but reagents can be hazardous/moisture sensitive |
Transition Metal Catalysis | Pd, Cu catalysts, AgF or other F sources | Broad (aryl halides/triflates, boronic acids) | Enables late-stage fluorination; requires specialized catalysts |
The specific (S)-configuration at the chiral center bearing the carbamate group in (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate is not arbitrary but holds profound implications for its function and utility:
Table 3: Examples of Chiral Carbamate-Containing Drugs and Their Stereochemical Dependence
Drug (Active Moiety) | Chiral Center Relation to Carbamate | Therapeutic Use | Stereochemical Impact |
---|---|---|---|
Rivastigmine | Carbamate attached directly to chiral center | Alzheimer's (AChE Inhibitor) | (S)-isomer is the potent enantiomer |
Tasimelteon (Hetlioz) | Carbamate near chiral center | Non-24 Sleep Disorder (Melatonin agonist) | (1R,2R)-isomer is the active enantiomer |
Potential from Target Compound | Carbamate directly on chiral center | (Intermediate - Various) | (S)-configuration critical for downstream biological activity |
Synthesis and Structural Analysis of (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3